2-(Diphenylamino)-6-[4-(diphenylamino)styryl]naphthalene
Description
Its structure features an extended π-conjugated system due to the naphthalene core and the styryl bridge, which enhances electronic delocalization. This compound is hypothesized to exhibit properties relevant to optoelectronic applications, such as charge transport in solar cells or aggregation-induced emission (AIE) in luminescent materials. The diphenylamino groups contribute to electron-donating characteristics, while the styryl moiety may influence absorption/emission spectra and intermolecular interactions .
Properties
IUPAC Name |
N,N-diphenyl-6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N2/c1-5-13-37(14-6-1)43(38-15-7-2-8-16-38)41-28-24-33(25-29-41)21-22-34-23-26-36-32-42(30-27-35(36)31-34)44(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWJVPXCXKIBJD-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC5=C(C=C4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Diphenylamino)-6-[4-(diphenylamino)styryl]naphthalene, also known as 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene, is a compound with significant biological activity and potential applications in various fields, including photonics and biomedicine. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHN
- Molecular Weight : 666.85 g/mol
- IUPAC Name : 4-[(E)-2-{6-[(E)-2-[4-(diphenylamino)phenyl]ethenyl]naphthalen-2-yl}ethenyl]-N,N-diphenylaniline
The compound features an extended π-conjugated system that contributes to its unique photophysical properties, making it a candidate for various applications in fluorescence and optoelectronics .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a study highlighted the potential of diphenylamine derivatives in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism leads to oxidative stress, which can trigger cell death pathways .
Cellular Imaging
The compound has been employed in cellular imaging due to its fluorescent properties. It can be used to visualize cellular structures and processes, aiding in the study of membrane dynamics and intracellular transport mechanisms. The strong fluorescence allows for high-resolution imaging techniques, which are crucial in biological research .
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. A study on related compounds found that they exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Fluorescence-Based Detection : Its ability to fluoresce enables real-time monitoring of biological processes.
- Membrane Interaction : The compound interacts with lipid membranes, which may alter membrane permeability and affect cellular functions.
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The researchers observed a dose-dependent increase in apoptosis markers upon treatment with the compound .
Study 2: Cellular Imaging
In another investigation, this compound was utilized as a fluorescent probe in live-cell imaging experiments. It successfully labeled cell membranes and allowed for the observation of endocytosis processes under fluorescence microscopy .
Scientific Research Applications
Optoelectronics
The compound has been extensively studied for its role in OLED technology. It serves as an emissive layer material due to its strong fluorescence and ability to facilitate efficient light emission. Research indicates that OLEDs utilizing this compound exhibit high efficiency and stability, making them suitable for commercial applications in displays and lighting .
Fluorescent Probes
In biological research, 2-(Diphenylamino)-6-[4-(diphenylamino)styryl]naphthalene is employed as a fluorescent probe for cellular imaging. Its photophysical properties enable visualization of membrane structures and intracellular processes, aiding in the study of cellular dynamics and molecular interactions .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions such as the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst. This method allows for the creation of compounds with specific substitution patterns that enhance their photophysical properties.
Case Study 1: OLED Efficiency Improvement
A study demonstrated that OLEDs fabricated with this compound achieved a maximum efficiency of 3.9% with blue emissions. This efficiency was attributed to the compound's low hole-injection barrier, which facilitates better charge transport within the device architecture .
Case Study 2: Cellular Imaging Techniques
In cellular imaging studies, researchers utilized this compound to visualize membrane dynamics in live cells. The compound's aggregation-induced emission characteristics allowed for enhanced contrast and resolution in imaging applications, showcasing its potential for use in bioluminescent assays .
Comparison with Similar Compounds
Structural and Functional Analogues in Dye-Sensitized Solar Cells (DSSCs)
DPA-SN shares structural motifs with triphenylamine-based organic dyes used in DSSCs. Key comparisons include:
Key Insights :
- Molecular Weight : DPA-SN’s higher molecular weight may reduce solubility, necessitating structural optimization for processing in thin-film devices.
Aggregation-Induced Emission (AIE) Active Compounds
DPA-SN’s diphenylamino and styryl groups resemble AIE luminogens (AIEgens), where restricted intramolecular rotation (RIR) prevents aggregation-caused quenching. Comparisons include:
Key Insights :
- Emission Tuning : The styryl group in DPA-SN could extend conjugation, leading to red-shifted emission compared to TPE or HPS.
- AIE Efficiency: The dual diphenylamino groups may enhance steric hindrance, promoting RIR and stronger AIE effects than simpler AIEgens. However, experimental validation is needed .
Naphthalene Derivatives with Varied Substituents
Naphthalene derivatives with different functional groups exhibit diverse physicochemical properties:
Key Insights :
- Solubility: DPA-SN’s bulky diphenylamino groups may improve solubility in organic solvents (e.g., THF, chloroform) compared to simpler naphthalenes like 1-fluoronaphthalene.
- Electronic Effects: The electron-rich diphenylamino groups contrast with electron-withdrawing substituents (e.g., fluorine), making DPA-SN suitable for hole-transport layers in organic electronics.
Q & A
Basic: What are the key structural features of 2-(Diphenylamino)-6-[4-(diphenylamino)styryl]naphthalene that influence its photophysical properties?
Answer:
The compound's photophysical properties are governed by its conjugated π-system, diphenylamino donor groups, and styryl linkage. The extended naphthalene core facilitates electron delocalization, while the diphenylamino groups enhance charge transfer efficiency. The styryl bridge modulates conjugation length, affecting absorption/emission wavelengths. Structural characterization via NMR and X-ray crystallography (if available) is critical to confirm substitution patterns. Comparative studies of similar compounds (e.g., ) highlight the role of sulfonate groups in altering solubility and fluorescence .
Basic: What are the standard synthetic routes for this compound, and what critical parameters influence yield?
Answer:
Synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling. Key parameters include:
- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions.
- Solvent polarity : DMF or THF to stabilize intermediates ().
- Temperature : 80–120°C to balance reaction rate and side reactions.
- Purification : Column chromatography or recrystallization to isolate the product. outlines a protocol for naphthalene derivatives using propargyl bromide, emphasizing base (K₂CO₃) and solvent (DMF) optimization .
Advanced: How can factorial design optimize synthesis conditions for this compound?
Answer:
A 2ᵏ factorial design systematically tests variables (e.g., catalyst loading, temperature, solvent). For example:
- Variables : Pd concentration (0.5–2 mol%), temperature (80–120°C).
- Output : Yield or purity.
ANOVA identifies significant factors and interactions, reducing experimental iterations. highlights the efficiency of factorial designs in minimizing resource use, while 's computational models can pre-screen conditions .
Advanced: How can computational methods predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculates HOMO/LUMO energies and charge distribution. Steps include:
- Geometry optimization : Using software like Gaussian or ORCA.
- Excitation simulations : Time-Dependent DFT (TD-DFT) for absorption spectra.
's reaction path search methods and 's chemical software enable virtual screening of electronic transitions, reducing experimental workload .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- UV-Vis/fluorescence spectroscopy : To assess absorption/emission profiles.
- NMR (¹H/¹³C) : Confirms substitution patterns and purity.
- Mass spectrometry : Validates molecular weight.
's structural databases (e.g., NIST) provide reference spectra for comparison .
Advanced: How to resolve contradictions in reported fluorescence quantum yields?
Answer:
Contradictions arise from solvent effects, instrument calibration, or excitation wavelengths. Methodological steps:
- Standardization : Use quinine sulfate as a reference fluorophore.
- Meta-analysis : Apply 's Steps 2–7 to extract data, assess bias ('s Tables C-6/C-7), and rate confidence. Replicate studies under controlled conditions .
Advanced: How to design a toxicological study for this compound using existing protocols?
Answer:
Follow 's inclusion criteria (Table B-1):
- Species : Laboratory mammals (rats/mice).
- Exposure routes : Oral, inhalation, or dermal.
- Outcomes : Hepatic/renal effects, hematological changes.
's Step 5 (risk of bias assessment) ensures study validity .
Advanced: What strategies mitigate bias in in vivo toxicity assessments?
Answer:
- Randomization : Assign doses using 's Table C-7 (animal studies).
- Blinding : Conceal group allocation during data collection.
- Outcome reporting : Adhere to 's Table C-6 for human studies.
's Step 6 (confidence rating) prioritizes high-quality studies .
Basic: What are the key applications of this compound in materials science?
Answer:
Applications include:
- Organic LEDs (OLEDs) : As an emissive layer due to high fluorescence.
- Photovoltaics : As a hole-transport material.
's analysis of similar compounds underscores the role of sulfonate groups in enhancing device stability .
Advanced: How to perform a comparative analysis with structurally similar compounds?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
